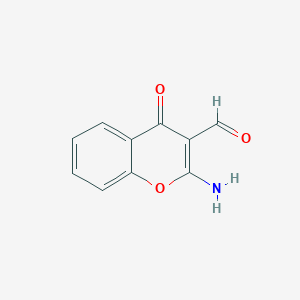

2-Amino-3-formylchromone

Description

Overview of the Chromone (B188151) Scaffold in Medicinal Chemistry

The chromone scaffold, a benzopyran-4-one structure, is a privileged framework in medicinal chemistry. nih.govnih.govacs.org This structural motif is prevalent in a vast number of natural products and synthetic compounds that exhibit a wide array of pharmacological activities. nih.govnih.govijrar.org Natural chromones are secondary metabolites found extensively in the plant kingdom. acs.org

The biological significance of the chromone nucleus is well-documented, with derivatives demonstrating antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties. nih.govnih.govijrar.org The versatility of the chromone scaffold allows for the design and synthesis of novel therapeutic agents targeting a range of diseases, including neurodegenerative disorders, diabetes, and cancer. nih.govasianpubs.orgacs.org The ability of chromone-based compounds to modulate the activity of various enzymes and receptors contributes to their broad spectrum of biological effects. nih.govacs.org

Significance of 2-Amino-3-formylchromone as a Synthetic Building Block

This compound serves as a crucial and versatile starting material in organic synthesis for the creation of more complex molecules. chemimpex.com Its structure incorporates two reactive sites—an amino group and a formyl (aldehyde) group—which readily participate in a variety of chemical transformations. This dual reactivity allows for its use in condensation reactions, cyclizations, and nucleophilic additions, facilitating the construction of diverse heterocyclic systems. tandfonline.com

The compound is particularly valuable in the synthesis of fused heterocyclic systems through reactions like the Friedländer condensation. naturalspublishing.comeurjchem.com It can react with a range of nucleophiles, including primary amines to form Schiff bases, and can undergo oxidation and reduction at the formyl group. tandfonline.com This reactivity profile makes this compound a key intermediate in the preparation of various bioactive molecules, including potential anti-cancer and anti-inflammatory drugs. chemimpex.comchemimpex.com The strategic placement of the amino and formyl groups on the chromone backbone provides a template for generating libraries of compounds with potential therapeutic applications. acs.org

Historical Context of its Discovery and Initial Characterization

The synthesis and characterization of this compound and its derivatives have been a subject of study for several decades. Early research into the reactivity of 3-formylchromone laid the groundwork for the development of its 2-amino substituted analogue. It was observed that while chromones are often cleaved by amines, derivatives like 3-(aryliminomethyl)chromones could undergo nucleophilic addition. rsc.org

One of the key methods for synthesizing this compound involves the reaction of chromone-3-carbonitriles with various nucleophilic reagents. naturalspublishing.com For instance, the reaction of chromone-3-carbonitrile with reagents like aqueous dimethylformamide or n-propylamine can yield this compound. naturalspublishing.com Another synthetic route involves the treatment of 3-formylchromone oximes with a base such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide. naturalspublishing.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₃ | sigmaaldrich.com |

| Molecular Weight | 189.17 g/mol | sigmaaldrich.com |

| CAS Number | 61424-76-8 | sigmaaldrich.com |

| Appearance | Solid | |

| Melting Point | 249 °C (decomposes) | sigmaaldrich.com |

| InChI Key | TVGIYZVZBKAJRR-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | C1=CC=C2C(=C1)C(=O)C(=C(O2)N)C=O | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c11-10-7(5-12)9(13)6-3-1-2-4-8(6)14-10/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGIYZVZBKAJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352884 | |

| Record name | 2-Amino-3-formylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61424-76-8 | |

| Record name | 2-Amino-3-formylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-formylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-Amino-3-formylchromone

Several methods have been established for the synthesis of this key intermediate.

The Vilsmeier-Haack reaction is a well-documented and widely applicable method for the formylation of reactive aromatic and heteroaromatic substrates. This reaction, which typically utilizes a Vilsmeier reagent generated from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), can be employed to introduce a formyl group onto a chromone (B188151) scaffold. clockss.org Specifically, the reaction of substituted 2-hydroxyacetophenones with the Vilsmeier-Haack reagent is a common and practical route to produce 3-formylchromones, which are precursors to this compound. clockss.orgmdpi.com

A prevalent method for synthesizing this compound involves the condensation of 2-hydroxyacetophenone (B1195853) with formamide. This reaction is often carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) under reflux conditions.

This compound can be synthesized by introducing an amino group into 3-formylchromone precursors. This is typically achieved through aminolysis or other catalytic functionalization methods.

Chromone-3-carbonitriles are important substrates for the synthesis of this compound. naturalspublishing.com These carbonitriles can be converted to the target compound through reactions with various nucleophilic reagents. naturalspublishing.com For instance, reaction with reagents such as n-propylamine in aqueous ethanol (B145695) or with aqueous sodium hydroxide (B78521) solution can yield this compound. naturalspublishing.com Another pathway involves the hydrolysis of the product formed from the reaction of chromone-3-carbonitrile with ethylenediamine (B42938). naturalspublishing.com

Aminolysis and Catalytic Functionalization of 3-Formylchromone Precursors

Advanced Derivatization Strategies for this compound

The reactivity of this compound allows for various derivatization strategies, leading to a diverse range of heterocyclic structures.

The formyl group at the 3-position of this compound readily undergoes condensation reactions with primary amines to form Schiff bases. amerigoscientific.com These reactions are typically performed by refluxing the reactants in a solvent like ethanol, sometimes with a catalytic amount of acetic acid. tandfonline.comtandfonline.com The resulting Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems, including 1,2,4-triazoles and 1,2,4-triazines. tandfonline.comtandfonline.com For example, this compound reacts with various hydrazine (B178648) derivatives to yield the corresponding hydrazones, which are a class of Schiff bases. tandfonline.comtandfonline.comsigmaaldrich.com These hydrazones can then be cyclized to form fused heterocyclic compounds. tandfonline.comtandfonline.com

Schiff Base Formation and Derivatives

Reaction with Primary Amines

The condensation of this compound with primary amines is a fundamental transformation that primarily yields Schiff bases, which are crucial precursors for more complex molecules. The reaction with aromatic primary amines, for instance, leads to the formation of stable, crystalline 2-amino-3-(arylaminomethylene)chroman-4-one derivatives through nucleophilic addition. rsc.orgrsc.org In contrast, reactions with non-aromatic secondary amines like dimethylamine (B145610) and piperidine (B6355638) form adducts that are only stable in solution. rsc.org Studies have shown no evidence of reaction between this compound and aliphatic primary amines. rsc.org

The reaction conditions can influence the product outcome. For example, condensing 3-formylchromone with an aromatic amine in chloroform (B151607) typically yields an anil, which can further react with amine fragments produced during hydrolysis to form an adduct. rsc.org

Table 1: Reaction of this compound with Various Amines

| Amine Type | Reactant Example | Product Type | Stability |

| Aromatic Primary Amine | p-Chloroaniline | 2-Anilino-3-(anilinomethylene)chroman-4-one | Stable, crystalline adduct rsc.org |

| Non-aromatic Secondary Amine | Piperidine | Adduct | Stable only in solution rsc.org |

| Aliphatic Primary Amine | n-Propylamine | No reaction | N/A rsc.org |

Chiral Schiff Base Ligand Synthesis

A significant application of this compound is its use as a key intermediate in the synthesis of chiral Schiff base ligands. lookchem.com These ligands are valuable in coordination chemistry and asymmetric catalysis. A notable example is the condensation reaction of this compound with (R)-2-amino-2-phenylethanol, which yields a novel chiral Schiff base ligand. nih.gov This ligand, which combines an amine function with the naturally occurring chromone heterocycle, has been used to prepare copper(II) and zinc(II) complexes. nih.gov Another reported synthesis involves the preparation of (R)/(S)-2-amino-3-(((1-hydroxypropan-2-yl)imino)methyl)-4H-chromen-4-one. sigmaaldrich.com

Table 2: Examples of Chiral Schiff Base Ligand Synthesis

| Chiral Amine Reactant | Resulting Schiff Base Ligand | Metal Complexes Formed |

| (R)-2-amino-2-phenylethanol | Ligand L | Cu(NO₃)₂ and Zn(NO₃)₂ complexes nih.gov |

| (R)- or (S)-2-amino-1-propanol | (R)/(S)-2-amino-3-(((1-hydroxypropan-2-yl)imino)methyl)-4H-chromen-4-one | Not specified sigmaaldrich.com |

Hydrazone Derivatives for Heterocyclic Synthesis

This compound readily reacts with various hydrazine derivatives to form hydrazones, which serve as versatile intermediates for the synthesis of other heterocyclic systems. lookchem.comsigmaaldrich.com The condensation reaction typically occurs in boiling absolute ethanol with a catalytic amount of acetic acid. tandfonline.com A study reported the synthesis of novel hydrazones by reacting this compound with hydrazides such as 2-hydroxybenzhydrazide, isonicotinic acid hydrazide, and thiophene-2-carboxylic hydrazide in refluxing acetic acid. wiley.comresearchgate.net

These hydrazone derivatives can undergo further cyclization reactions. For instance, a thiocarbohydrazone derivative obtained from this compound can be heterocyclized with electrophilic reagents like benzoyl chloride or acetic anhydride (B1165640) to afford substituted 1,2,4-triazoles. tandfonline.com Reaction with carbon disulfide yields a 1,2,4-triazolidine (B1236624) derivative. tandfonline.com This highlights the utility of hydrazones as scaffolds for building more complex, fused heterocyclic frameworks. tandfonline.comwiley.com

Cyclization Reactions for Fused Heterocyclic Systems

The dual reactivity of this compound makes it an excellent precursor for constructing a variety of annulated (fused) heterocyclic systems through cyclization reactions. naturalspublishing.com These reactions often involve the participation of both the amino and formyl groups to build new rings onto the chromone core.

Synthesis of Pyrimidines and Quinolines

Pyrimidines: Fused and substituted pyrimidines can be synthesized from this compound. The recyclization of 3-formylchromones with 1,3-NCN-binucleophiles, such as benzamidine, in the presence of chlorotrimethylsilane (B32843) (TMSCl) as a promoter, yields 5-(2-hydroxybenzoyl)pyrimidines. semanticscholar.org Similarly, reactions with aminotriazoles lead to the formation of sigmaaldrich.comCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidines. semanticscholar.org Another approach involves the reaction of 2-amino-1,4-dihydropyrimidines with 3-formylchromone, catalyzed by a magnetic nanocatalyst, to produce novel pyrimido[1,2-a]pyrimidine derivatives. figshare.com

Quinolines: The Friedländer annulation is a key method for synthesizing quinoline (B57606) derivatives from this compound. naturalspublishing.com This reaction involves the condensation of the o-aminoaldehyde functionality with compounds containing an active methylene (B1212753) group. naturalspublishing.com Furthermore, a versatile procedure for creating 3-(2-hydroxybenzoyl)quinolines and the tetracyclic 7H-chromeno[3,2-c]quinolin-7-ones involves the TMSCl-mediated recyclization of 3-formylchromone with various anilines. researchgate.net Cascade reactions with enamines in the presence of an acid catalyst also yield quinoline derivatives. tandfonline.com

Formation of Azaxanthones

Azaxanthones, or benzopyrano[2,3-b]pyridines, are readily synthesized from this compound. The reaction involves the aza-Michael addition of the amino group to an activated alkyne, such as cyanoacetylene, followed by cyclization to form the fused pyridine (B92270) ring of the azaxanthone system. arkat-usa.org Another method involves a base-mediated heterocyclization reaction with acetylenephosphonates carrying a CF₂X group, which regioselectively yields 2-difluoromethyl-4-azaxanthon-2-ylphosphonates. researchgate.net Additionally, azaxanthones can be prepared through the condensation of this compound with ketones like 2-hexanone (B1666271) in the presence of an acid catalyst. researchgate.net

Reactions with Active Methylene Compounds

The reaction of this compound with active methylene compounds is a powerful tool for synthesizing fused pyridine rings via the Friedländer condensation. naturalspublishing.com This reaction is typically performed under basic catalysis, for example, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). naturalspublishing.com A variety of active methylene compounds have been successfully employed, demonstrating the versatility of this method.

Table 3: Friedländer Reaction of this compound with Active Methylene Compounds

| Active Methylene Compound | Catalyst | Product | Yield |

| 2-Acetylthiophene | DBU | Chromeno[2,3-b]pyridine derivative | Good naturalspublishing.com |

| 3-Acetylpyridine | DBU | Chromeno[2,3-b]pyridine derivative | Good naturalspublishing.com |

| 4-Chloroacetophenone | DBU | Chromeno[2,3-b]pyridine derivative | Good naturalspublishing.com |

| 5-Acetyl-4-hydroxy-3H-1,3-thiazine-2,6-dione | DBU | Chromeno[2,3-b]pyridine derivative | 32-55% naturalspublishing.com |

| 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | DBU | Chromeno[2,3-b]pyridine derivative | 32-55% naturalspublishing.com |

These condensation reactions showcase the utility of this compound as a foundational molecule for accessing diverse and complex heterocyclic structures, particularly fused pyridines and quinolines. naturalspublishing.comnih.gov

Annulated Chromones via Friedländer Condensation

The Friedländer condensation is a powerful method for the synthesis of quinolines and, in the case of this compound, provides a route to various annulated chromone systems. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. naturalspublishing.com 2-Amino-3-formylchromones serve as the o-aminoaryl aldehyde component in these reactions, leading to the formation of chromeno[2,3-b]pyridines. naturalspublishing.comeurjchem.com

The reaction can be carried out with a variety of active methylene compounds. For instance, the condensation of 2-amino-3-formylchromones with acyclic active methyl compounds like 2-acetylthiophene, 3-acetylpyridine, and 4-chloroacetophenone, in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in refluxing ethanol, yields the corresponding chromeno[2,3-b]pyridine derivatives in moderate to good yields. naturalspublishing.com

Similarly, the reaction with cyclic active methylene compounds containing a -CO-CH2-CO- group, such as dimedone and thiobarbituric acid, also proceeds via Friedländer annulation to afford heteroannulated chromones. eurjchem.com The use of catalysts like zinc (L-proline)2 in water has been reported for the condensation with cyclic active methylene compounds, highlighting a green chemistry approach. arkat-usa.org

Table 1: Examples of Friedländer Condensation with this compound

| Active Methylene Compound | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| 2-Acetylthiophene | DBU, Ethanol, Reflux | Chromeno[2,3-b]pyridine derivative | naturalspublishing.com |

| 3-Acetylpyridine | DBU, Ethanol, Reflux | Chromeno[2,3-b]pyridine derivative | naturalspublishing.com |

| 4-Chloroacetophenone | DBU, Ethanol, Reflux | Chromeno[2,3-b]pyridine derivative | naturalspublishing.com |

| Dimedone | Zn(L-proline)2, Water | Heteroannulated chromone | arkat-usa.org |

Nucleophilic Addition Reactions

The electrophilic nature of the formyl group and the C2-C3 double bond in this compound makes it susceptible to nucleophilic attack. arkat-usa.org

Reactions with Carbon Nucleophiles

This compound readily reacts with various carbon nucleophiles. The reaction with active methylene compounds, as discussed in the context of the Friedländer condensation, is a prime example. naturalspublishing.com Additionally, cyclocondensation with compounds like acetylacetone (B45752) and dibenzoylmethane (B1670423) in boiling ethanol with DBU as a catalyst leads to the formation of 5-oxo-5H–chromeno[2,3-b]pyridines. naturalspublishing.com

The reaction with malononitrile (B47326) in the presence of piperidine results in a pyridine derivative through a series of steps involving nucleophilic attack at the C2 position, ring opening of the γ-pyrone, and subsequent cycloaddition. scielo.br

Reactions with Nitrogen Nucleophiles

The formyl group of this compound is a key site for reactions with nitrogen nucleophiles. Condensation with primary amines leads to the formation of Schiff bases, which are important intermediates in heterocyclic synthesis. For example, it reacts with (R)-2-amino-2-phenylethanol to form a chiral Schiff base ligand.

Reactions with bifunctional nitrogen nucleophiles can lead to the formation of fused heterocyclic systems. For instance, reaction with hydrazine derivatives can yield pyrazole-fused chromones. researchgate.net Similarly, reactions with amidines can produce pyrimidine-fused systems. researchgate.nettandfonline.com The reaction with ethylenediamine has been shown to induce self-condensation under certain conditions. naturalspublishing.com

Oxidation and Reduction Reactions

The formyl and amino groups of this compound can undergo oxidation and reduction. The formyl group can be oxidized to a carboxylic acid. Conversely, reduction of the formyl group can yield an alcohol derivative. The chromone ring itself can also be subject to reduction. For example, refluxing with zinc in acetic acid can lead to reduction products, with the specific outcome depending on the nature of the substituents on the amino group. arkat-usa.org

Substitution Reactions, including Nucleophilic Substitution with Aromatic Amines

This compound can participate in nucleophilic substitution reactions. While the amino group at C2 reduces the electrophilicity of this position compared to 3-formylchromone, reactions can still occur. arkat-usa.org More significantly, the formyl group can be converted into an imine, which then facilitates nucleophilic addition. For instance, 3-(aryliminomethyl)chromones, formed from the reaction of 3-formylchromone with aromatic amines, undergo nucleophilic addition with primary aromatic amines to yield 2-amino-3-(arylaminomethylene)chroman-4-one derivatives. rsc.org This indicates that the initial condensation with an amine activates the chromone system towards further nucleophilic attack.

Multi-component Reactions

This compound is a valuable substrate in multi-component reactions (MCRs), which allow for the synthesis of complex molecules in a single step. These reactions often involve the simultaneous reaction of the formyl group and the chromone core.

For example, a three-component reaction of 3-formylchromone, an aniline, and a secondary phosphine (B1218219) oxide has been reported. acs.org Depending on the reaction conditions and the nature of the amine, this can lead to the formation of α-aminophosphine oxides or 2-phosphinoyl-3-(amino)methylene-substituted chroman-4-one derivatives. acs.org Another example is the three-component domino reaction of (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones, 3-formylchromone, and anilines, which yields (E)-3-[2-arylcarbonyl-3-(arylamino)allyl]-4H-chromen-4-ones. beilstein-journals.org These reactions highlight the utility of this compound in generating molecular diversity.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Acetylthiophene |

| 3-Acetylpyridine |

| 4-Chloroacetophenone |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Chromeno[2,3-b]pyridine |

| Dimedone |

| Thiobarbituric acid |

| Zinc (L-proline)2 |

| Acetylacetone |

| Dibenzoylmethane |

| 5-Oxo-5H–chromeno[2,3-b]pyridine |

| Malononitrile |

| Piperidine |

| (R)-2-Amino-2-phenylethanol |

| Hydrazine |

| Amidine |

| Ethylenediamine |

| Zinc |

| Acetic acid |

| 3-(Aryliminomethyl)chromone |

| 2-Amino-3-(arylaminomethylene)chroman-4-one |

| Secondary phosphine oxide |

| α-Aminophosphine oxide |

| 2-Phosphinoyl-3-(amino)methylene-substituted chroman-4-one |

| (E)-3-(Dimethylamino)-1-arylprop-2-en-1-one |

Chemical Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Sites within the 2-Amino-3-formylchromone Scaffold

The this compound molecule possesses a rich electronic landscape with several well-defined reactive sites. It features an activated endocyclic olefinic bond and multiple electrophilic centers. arkat-usa.org The primary electrophilic sites are the pyran C-2 carbon, the aldehydic carbon of the formyl group, and the C-4 carbonyl carbon. arkat-usa.orgrsc.org Among these, the C-4 carbonyl carbon is generally considered the least electrophilic. arkat-usa.org The presence of the amino group at the C-2 position reduces the electrophilicity at this site due to its positive resonance effect (+R effect). arkat-usa.org

Conversely, the amino group itself can function as a nucleophile, particularly in the presence of a suitable base. arkat-usa.org This dual reactivity, possessing both electrophilic and nucleophilic characteristics, makes this compound a versatile synthon in organic synthesis, capable of engaging in condensations, cyclizations, and various nucleophilic addition reactions.

| Site | Chemical Character | Governing Factors | Source |

|---|---|---|---|

| Pyran C-2 Carbon | Electrophilic | Part of an α,β-unsaturated system; electrophilicity is modulated by the C-2 amino group. | arkat-usa.org |

| Formyl Carbon | Electrophilic | Standard reactivity of an aldehyde group, prone to nucleophilic attack. | arkat-usa.org |

| Carbonyl C-4 Carbon | Electrophilic | Part of an α,β-unsaturated ketone system; generally the least electrophilic center. | arkat-usa.org |

| Amino Group (at C-2) | Nucleophilic | The lone pair on the nitrogen atom allows it to act as a nucleophile. | arkat-usa.org |

Solvent Effects on Regio- and Stereo-selectivity in Reactions

The choice of solvent plays a critical role in directing the outcome of reactions involving this compound and its parent compound, 3-formylchromone. Solvent polarity, proticity, and coordinating ability can influence the reaction pathway, leading to different regio- and stereoisomers.

A notable example is the reaction of 3-formylchromones with 2-aminobenzothiazoles. nih.govrsc.orgrsc.org The solvent determines the product structure:

In 2-propanol , the reaction yields the corresponding imines. nih.govrsc.org

In primary alcohols like methanol or ethanol (B145695) , the reaction selectively produces 2-alkoxy-3-enamines, with a high selectivity for the Z-isomer. nih.govrsc.org

In aprotic solvents such as THF or CH₂Cl₂ , a mixture of imines and enamines can be formed. nih.govrsc.org

Similarly, the reaction of 3-formylchromone with cyclic secondary amines is highly dependent on the alcohol used as a solvent. d-nb.info When the reaction is conducted in methanol , the product is (E)-2-methoxy-3-(R₂N-methylene)chroman-4-one. d-nb.info However, using ethanol as the solvent can favor the formation of enaminoketones, which are products of the dihydropyran ring opening. d-nb.info This divergence is attributed to the solubility of the final product in the respective alcoholic medium, which can shift the reaction equilibrium. d-nb.info These findings underscore the sensitive nature of the chromone (B188151) scaffold to the reaction environment, which can be exploited to achieve chemical diversity. nih.govresearchgate.net

| Reactants | Solvent | Major Product Type | Source |

|---|---|---|---|

| 3-Formylchromone + 2-Aminobenzothiazole | 2-Propanol | Imine | rsc.org |

| 3-Formylchromone + 2-Aminobenzothiazole | Methanol/Ethanol (Primary Alcohols) | Z-2-Alkoxy-3-enamine | rsc.org |

| 3-Formylchromone + Cyclic Secondary Amine | Methanol | 2-Methoxy-chroman-4-one derivative | d-nb.info |

| 3-Formylchromone + Cyclic Secondary Amine | Ethanol | Ring-opened Enaminoketone | d-nb.info |

Catalytic Influences on Reaction Pathways

Catalysts are instrumental in controlling the reaction pathways of this compound, often enhancing reaction rates and directing selectivity. Both acid and base catalysts are commonly employed.

Base Catalysis : Bases like piperidine (B6355638), ammonium (B1175870) acetate (B1210297), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are frequently used. For instance, the condensation of 3-formylchromone with 2,4-pentanedione in the presence of ammonium acetate leads to the formation of 3-acetyl-5-(2-hydroxybenzoyl)-2-methyl-pyridines. mdpi.com In a three-component reaction involving 3-formyl-6-methylchromone, a primary amine, and diphenylphosphine (B32561) oxide, the formation of a phosphinoyl-functionalized 3-(amino)methylene chromanone derivative from an aromatic amine requires a base catalyst like diisopropylethylamine (DIPEA), whereas aliphatic amines proceed without it due to their higher intrinsic basicity. acs.org

Acid Catalysis : Acid catalysts such as p-toluenesulfonic acid (p-TsOH), hydrochloric acid, and L-proline are also effective. The synthesis of pyrazolo[3,4-b]pyridine derivatives from 3-formylchromones and 5-amino-pyrazole is efficiently catalyzed by p-TsOH. nih.gov L-proline has been used to catalyze the condensation of 3-formylchromones with 4-hydroxycoumarins in the presence of ammonium acetate to yield chromenopyridine derivatives. tandfonline.com

Metal/Lewis Acid Catalysis : Lewis acids and metal catalysts also play a role. Tin(II) chloride dihydrate (SnCl₂·2H₂O) has been shown to mediate the synthesis of chromeno[3,2-c]pyridine-1,9-diones. mdpi.com Iodine has been utilized as a catalyst for Pictet–Spengler reactions involving tryptamine (B22526) to create quinoline-isoflavone hybrids.

| Catalyst | Catalyst Type | Reaction Example | Source |

|---|---|---|---|

| Ammonium Acetate | Base | Formation of pyridines from 3-formylchromone and diketones. | mdpi.com |

| DIPEA | Base | Formation of chromanone derivatives in reactions with aromatic amines. | acs.org |

| p-Toluenesulfonic acid (p-TsOH) | Acid | Synthesis of pyrazolo[3,4-b]pyridines. | nih.gov |

| L-Proline | Organocatalyst (Acidic) | Synthesis of chromenopyridine derivatives. | tandfonline.com |

| SnCl₂·2H₂O | Lewis Acid | Synthesis of chromeno[3,2-c]pyridine-1,9-diones. | mdpi.com |

Mechanistic Investigations of Key Transformations

Mechanistic studies have elucidated the complex sequences of reactions that this compound can undergo, often involving ring-opening and recyclization steps.

The synthesis of pyridone and fused pyridine (B92270) systems often proceeds through a mechanism involving the opening of the chromone's pyrone ring. A classic example is the reaction of 3-formylchromone with a β-diketone like 2,4-pentanedione, catalyzed by ammonia (B1221849) (from ammonium acetate). mdpi.com The mechanism involves an initial base-catalyzed condensation, followed by a nucleophilic attack of ammonia at the C-2 position, which cleaves the pyrone ring. mdpi.com The resulting open-chain intermediate then undergoes cyclization and dehydration to form the final substituted pyridine product. mdpi.com

Similarly, the condensation of this compound with active methylene (B1212753) compounds like 3-nitroacetylquinolinone in acetic acid with sodium acetate yields complex fused systems such as benzopyrano[2,3-b]pyridine derivatives. scielo.br The formation of chromeno[4,3-b]pyridin-5-ones has also been achieved through a three-component, one-pot reaction of 4-hydroxycoumarin (B602359) with 3-formylchromone in the presence of ammonium acetate. researchgate.net

The transformation of this compound into chromanone derivatives is a common reaction pathway, typically initiated by a nucleophilic attack at the C-2 position, leading to the opening of the γ-pyrone ring. d-nb.infonih.govresearchgate.net

One well-studied mechanism involves the reaction of 3-formylchromone with primary amines in an alcoholic medium (e.g., ethanol). nih.gov This reaction forms an intermediate enamine-adduct, which exists in equilibrium with the ring-opened chromanone system. nih.govresearchgate.net This open-chain intermediate can then undergo further reactions, such as intramolecular electrophilic attack, to form rearranged products. nih.gov

Another clear example is the reaction of 3-formylchromone with cyclic secondary amines in methanol. d-nb.info The reaction proceeds via an initial 1,2-addition of the amine to the aldehyde group, followed by a nucleophilic attack of the alcohol solvent at the C-2 carbon. d-nb.info This leads to the formation of a stable (E)-2-methoxy-3-(R₂N-methylene)chroman-4-one, a distinct chromanone derivative. d-nb.info The formation of phosphinoyl-functionalized 3-(amino)methylene chromanones from the reaction of 3-formylchromone with amines and phosphine (B1218219) oxides also occurs via a ring-opening mechanism. acs.org

| Reactants | Conditions | Key Intermediate | Final Product Type | Source |

|---|---|---|---|---|

| 3-Formylchromone + 5-Amino-pyrazole | Ethanol, p-TsOH, Reflux | Ring-opened enamine system | Rearranged Pyrazolopyridine | nih.gov |

| 3-Formylchromone + Cyclic Secondary Amine | Methanol | gem-amino alcohol | 2-Alkoxy-chroman-4-one | d-nb.info |

| 3-Formyl-6-methylchromone + Amine + Phosphine Oxide | Acetonitrile, Heat/Base | α-aminophosphine oxide | 3-(amino)methylene chromanone | acs.org |

The scaffold of this compound can be elaborated to include functional groups that subsequently participate in intramolecular substitution reactions, leading to novel heterocyclic frameworks. One such process involves Ugi adducts synthesized from 3-formylchromone, o-haloanilines, isocyanides, and carboxylic acids. mdpi.com These adducts undergo a ligand-free, palladium-catalyzed intramolecular C-arylation, where the o-halophenyl group attacks the C-2 or C-3 position of the chromone core to build a new ring system. mdpi.com

Another example is seen in the reaction of 2-amino-3-formylchromones with fluorinated 1-alkynylphosphonates in the presence of a base. researchgate.net The reaction is proposed to begin with a regioselective Michael addition of the activated chromone to the alkyne. researchgate.net This is followed by an intramolecular substitution on the phosphorus atom, resulting in the formation of P-based heterocycles like azaxanth-3-ylphosphonates. researchgate.net

Computational and Spectroscopic Studies

Quantum Mechanical Investigations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have been extensively employed to investigate the structural and electronic properties of 2-Amino-3-formylchromone and its analogues. researchgate.net These theoretical approaches allow for the detailed exploration of molecular geometries, orbital energies, and charge distributions.

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone for studying chromone (B188151) derivatives. researchgate.net For the related compound, 2-amino-6-bromo-3-formylchromone (B1202444) (ABFC), equilibrium geometry, harmonic vibrational frequencies, and spectroscopic intensities have been calculated using DFT methods. tandfonline.comtandfonline.comtandfonline.com A common approach involves employing Becke's three-parameter hybrid exchange functionals with the Lee–Yang–Parr correlation functional (B3LYP) combined with extended basis sets like 6-311++G(d,p). tandfonline.comtandfonline.com This level of theory has been shown to provide results that are in good agreement with experimental data after appropriate scaling. tandfonline.com Similar TD-DFT calculations at the B3LYP/6-311G++(d,p) level have been performed for 2-aminochromone-3-carboxaldehyde (ACC), the parent compound. rsc.org These computational models are crucial for accurately predicting molecular structure and properties. ijcce.ac.ir

HOMO-LUMO Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's chemical reactivity and kinetic stability. ijcce.ac.irnih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO energy gap (E_gap), is a critical parameter; a smaller gap generally implies higher reactivity. rsc.orgnih.gov

For 2-aminochromone-3-carboxaldehyde (ACC), the calculated HOMO-LUMO energy gap is 4.836 eV. rsc.org In the case of the brominated analogue, 2-amino-6-bromo-3-formylchromone (ABFC), studies have been conducted on its different conformers. The HOMO-LUMO analysis helps in determining how the molecule interacts with other species. tandfonline.comtandfonline.com The energies of these frontier orbitals dictate the molecule's electron-donating and accepting capabilities. nih.gov

| Parameter | Conformer 1 (a.u.) | Conformer 2 (a.u.) |

|---|---|---|

| HOMO | -0.260 | -0.244 |

| LUMO | -0.084 | -0.077 |

| Energy Gap | 0.176 | 0.167 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. globalresearchonline.net The MEP surface illustrates regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. tandfonline.com

For the derivative 2-amino-6-bromo-3-formylchromone, MEP analysis reveals that the most negative potential (indicated by red and yellow regions) is concentrated around the oxygen atoms of the carbonyl and formyl groups, identifying them as sites for electrophilic interaction. tandfonline.com Conversely, the hydrogen atoms of the amino group exhibit the most positive potential (blue region), indicating these are the primary sites for nucleophilic interaction. tandfonline.com The remainder of the molecule, including the bromine-substituted ring, shows a neutral potential (green region). tandfonline.com Such analyses are crucial for understanding biological recognition and hydrogen bonding interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into intramolecular bonding, charge delocalization, and hyperconjugative interactions within a molecule. tandfonline.comtandfonline.com This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy, which is indicative of the intensity of charge transfer. nih.gov

In studies of 2-amino-6-bromo-3-formylchromone, NBO analysis has identified strong intramolecular hyperconjugative interactions. The most significant interaction involves electron donation from the lone pair of the amino nitrogen atom to the antibonding π* orbital of the adjacent C=C bond in the pyrone ring. This interaction results in a substantial stabilization energy, highlighting significant charge transfer from the electron-donating amino group to the chromone ring system.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| n1(N19) | π*(C12-C13) | 64.9 |

Conformational Analysis

Conformational analysis is performed to identify the most stable geometric arrangements (conformers) of a molecule. For 2-amino-6-bromo-3-formylchromone, theoretical studies have investigated the rotational barriers around key single bonds. tandfonline.com

The analysis revealed two stable conformers resulting from rotation around the C-C bond connecting the formyl group to the chromone ring. tandfonline.com The conformer where the aldehyde group is oriented away from the amino group (corresponding to a dihedral angle of 180°) is found to be the more stable, lower-energy conformation. tandfonline.com In contrast, rotation around the C-N bond of the amino group indicated that rotations to 0° and 180° result in the same conformation, suggesting less complex rotational isomerism for this group. tandfonline.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, is essential for the identification and structural characterization of this compound and its derivatives. nih.govresearchgate.net Experimental spectra are often complemented by quantum chemical calculations to provide detailed assignments of vibrational modes. researchgate.net

For 2-amino-6-bromo-3-formylchromone (ABFC), a detailed vibrational analysis has been carried out. nih.gov The experimental FTIR and FT-Raman spectra were recorded, and the observed bands were assigned based on fundamentals, overtones, and combinations, assuming a C(S) point group symmetry for the molecule. nih.govresearchgate.net The assignments are supported by normal coordinate analysis (NCA) and potential energy distribution (PED) calculations derived from DFT computations at the B3LYP/6-311++G(d,p) level. tandfonline.comnih.govresearchgate.net The calculated vibrational wavenumbers show excellent agreement with the experimental values after scaling. tandfonline.com For the parent compound, this compound, FTIR and ATR-IR spectral data are also available. nih.gov

| Vibrational Mode | Experimental IR Frequency | Calculated DFT Frequency | Assignment |

|---|---|---|---|

| N-H stretching | 3388 | 3382 | υNH |

| C=O stretching | 1649 | 1635 | υC=O |

| C=C stretching | 1562 | 1563 | υC=C |

| N-H deformation | 1547 | 1548 | δNH |

| C-N stretching | 1317 | 1303 | υC-N |

| Note: Data is based on studies of various chromone derivatives and may not be exact for ABFC but represents typical values. The provided source compares several derivatives. |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While comprehensive spectral data for this compound is not extensively detailed, a thorough vibrational analysis has been conducted on its close analog, 2-amino-6-bromo-3-formylchromone (ABFC). researchgate.netnih.govresearchgate.net The vibrational characteristics of ABFC provide a strong basis for understanding the spectral features of the parent compound.

The FTIR spectrum of ABFC shows characteristic bands that confirm the presence of its key functional groups. researchgate.netresearchgate.net The asymmetric and symmetric stretching vibrations of the amino group (NH₂) are observed at high wavenumbers. The spectrum also clearly distinguishes between the two different carbonyl groups: the formyl (CHO) and the γ-pyrone ring C=O. The formyl group's C-H stretch is also identifiable. A detailed assignment of these bands is supported by Normal Coordinate Analysis. researchgate.netresearchgate.net

Table 1: Selected FTIR Vibrational Frequencies and Assignments for 2-amino-6-bromo-3-formylchromone (ABFC)

| Observed Frequency (cm⁻¹) | Intensity | Assignment | Potential Energy Distribution (PED) % |

|---|---|---|---|

| 3438 | Medium | νas(NH₂) | νas(NH₂) (98) |

| 3330 | Medium | νs(NH₂) | νs(NH₂) (96) |

| 2920 | Weak | ν(C-H)formyl | ν(C-H) (97) |

| 1680 | Very Strong | ν(C=O)formyl | ν(C=O) (94) |

| 1645 | Very Strong | ν(C=O)pyrone | ν(C=O) (78) + ν(C-C) (12) |

| 1610 | Strong | ν(C=C) | ν(C=C) (74) |

| 1560 | Strong | β(NH₂) | β(NH₂) (80) |

| 1220 | Strong | ν(C-N) | ν(C-N) (58) + ν(C-C) (22) |

Data sourced from Arjunan, V. et al. (2004). researchgate.netresearchgate.net ν: stretching; β: in-plane bending; s: symmetric; as: asymmetric.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FTIR, FT-Raman spectroscopy provides information on the vibrational modes of a molecule. The analysis of 2-amino-6-bromo-3-formylchromone (ABFC) reveals strong Raman scattering for the carbonyl and aromatic ring stretching vibrations. researchgate.netnih.gov The symmetric vibrations and vibrations of non-polar functional groups typically show higher intensity in Raman spectra compared to FTIR.

Key bands in the FT-Raman spectrum of ABFC include the amino group stretching, the formyl C-H stretching, and intense signals for the carbonyl and carbon-carbon double bond stretching vibrations within the chromone ring system. researchgate.net

Table 2: Selected FT-Raman Vibrational Frequencies for 2-amino-6-bromo-3-formylchromone (ABFC)

| Observed Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3435 | Weak | νas(NH₂) |

| 3332 | Weak | νs(NH₂) |

| 2915 | Medium | ν(C-H)formyl |

| 1682 | Strong | ν(C=O)formyl |

| 1648 | Strong | ν(C=O)pyrone |

| 1612 | Very Strong | ν(C=C) |

| 1560 | Medium | β(NH₂) |

| 1222 | Strong | ν(C-N) |

Data sourced from Arjunan, V. et al. (2004). researchgate.net ν: stretching; β: in-plane bending; s: symmetric; as: asymmetric.

Normal Coordinate Analysis and Potential Energy Distribution (PED)

Normal Coordinate Analysis (NCA) is a computational method used to provide a detailed assignment of vibrational bands. researchgate.net The Potential Energy Distribution (PED) quantitatively describes the contribution of individual bond stretching, angle bending, and torsional motions to each observed vibrational frequency.

For 2-amino-6-bromo-3-formylchromone, NCA and PED calculations confirm the nature of the vibrational modes. researchgate.netresearchgate.net For instance, the PED analysis shows that the band around 1680 cm⁻¹ is almost a pure C=O stretching vibration (94%) of the formyl group. In contrast, the pyrone C=O stretching vibration at ~1645 cm⁻¹ is more coupled with other vibrations, primarily C-C stretching of the ring, which contributes about 12% to this mode. researchgate.netresearchgate.net The amino group stretching and bending vibrations are also shown to be relatively pure modes, with PED values of 98% and 80%, respectively. researchgate.net This level of analysis is crucial for the unambiguous assignment of the complex vibrational spectra of polyatomic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. While ¹H and ¹³C NMR are standard methods for characterizing chromone derivatives, a complete and assigned dataset for this compound is not extensively detailed in the surveyed scientific literature. nih.gov The PubChem database notes the existence of a ¹H NMR spectrum, but the spectral data is not publicly displayed. nih.gov

For comparative purposes, the ¹H NMR spectrum of the precursor, 3-formylchromone, in DMSO-d₆ shows signals for the aromatic protons between δ 7.43 and 8.29 ppm, with the aldehyde proton appearing as a singlet further downfield at δ 10.38 ppm. dergipark.org.tr

Table 3: ¹H NMR Spectral Data for 3-formylchromone (precursor)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.43-7.55 | m | 2H, Ar |

| 7.73-7.79 | m | 1H, Ar |

| 8.29 | dd | 1H, Ar |

| 8.55 | s | 1H, Ar |

| 10.38 | s | 1H, CHO |

Solvent: DMSO-d₆. Data sourced from Ivashchenko, S. et al. (2021). dergipark.org.tr m: multiplet; dd: doublet of doublets; s: singlet.

Upon introduction of the amino group at the C2 position to form this compound, characteristic changes in the NMR spectrum are expected. These would include the appearance of a new signal, typically a broad singlet, corresponding to the -NH₂ protons, and shifts in the signals of the chromone ring protons due to the electron-donating nature of the amino group.

X-ray Diffraction Studies

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms. To date, a single-crystal XRD structure for the parent compound this compound has not been reported in the reviewed literature.

However, XRD analysis has been an essential technique for characterizing numerous derivatives of this compound, including Schiff bases and their metal complexes. researchgate.net These studies are critical for unambiguously determining molecular connectivity and stereochemistry. Furthermore, in related chromone systems, XRD analysis has been vital for resolving tautomeric equilibria and mapping intermolecular hydrogen-bonding networks within the crystal lattice, which govern the solid-state packing and properties of the material. acs.org

Biological Activities and Pharmacological Potential of 2 Amino 3 Formylchromone and Its Derivatives

Anticancer Activity

Derivatives of 2-amino-3-formylchromone have demonstrated notable potential as anticancer agents. Their mechanism of action often involves inducing cytotoxicity in various tumor cell lines and triggering programmed cell death, or apoptosis.

Cytotoxicity against Tumor Cell Lines

A significant body of research has focused on the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. For instance, chromone-linked pyrimidines synthesized from this compound displayed cytotoxicity against MCF-7 breast cancer cells, with an IC₅₀ value of 8.2 µM. This was found to be more potent than analogous compounds derived from 3-cyanochromone.

Hydrazone derivatives have also been a key area of investigation. A particular hydrazone of a 2-amino-3-chromone derivative, compound 11e , showed considerable cytotoxicity against HL-60 (human promyelocytic leukemia) and NALM-6 (human B-cell precursor leukemia) cell lines. researchgate.net The cytotoxicity of this and other related compounds was evaluated using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity. researchgate.net Notably, the cytotoxicity of compound 11e was higher in the drug-resistant HL-60 ADR cell line compared to the parental HL-60 line, suggesting potential for overcoming multidrug resistance. researchgate.net

Another study highlighted that 3-formylchromone exhibits significant and tumor-specific cytotoxicity. researchgate.net It was found to be more cytotoxic against human oral squamous cell carcinoma (HSC-2) cells (CC50 = 7.8 µg/mL) than curcumin, a well-known natural anticancer compound. researchgate.net Importantly, this derivative showed minimal cytotoxicity against normal human gingival fibroblasts, indicating a degree of selectivity for cancer cells. researchgate.net

| Compound/Derivative | Cell Line(s) | Activity (IC₅₀/CC₅₀) | Reference |

| Chromone-linked pyrimidines | MCF-7 (breast cancer) | 8.2 µM | |

| Hydrazone derivative 11e | HL-60, NALM-6, HL-60 ADR | Appreciable cytotoxicity | researchgate.netresearchgate.net |

| 3-Formylchromone | HSC-2 (oral squamous cell carcinoma) | 7.8 µg/mL | researchgate.net |

Induction of Cytochrome c Translocation and Apoptosis

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis. This process of programmed cell death is often initiated through the mitochondrial pathway, which involves the release of cytochrome c from the mitochondria into the cytosol. researchgate.netnih.gov

Research has shown that certain hydrazone derivatives of this compound can trigger this critical event. researchgate.net Specifically, compound 11e was tested for its ability to induce cytochrome c translocation. researchgate.net In HL-60 leukemia cells treated with this compound, a time-dependent increase in the cytosolic level of cytochrome c was observed. researchgate.net This release of cytochrome c is a pivotal step in the activation of caspases, a family of proteases that execute the apoptotic program, leading to the dismantling of the cell. nih.gov The ability of these compounds to initiate apoptosis underscores their therapeutic potential, as the induction of apoptosis is a primary goal of many cancer therapies.

Structure-Activity Relationships in Anticancer Agents

The exploration of structure-activity relationships (SAR) is crucial for the rational design of more potent and selective anticancer drugs. For derivatives of this compound, several structural features have been identified as important for their cytotoxic activity.

The substitution pattern on the chromone (B188151) ring and the nature of the group attached to the formyl moiety significantly influence the anticancer potency. For example, the introduction of a chloro group at the C-6 position of the 3-formylchromone scaffold has been shown to enhance lipophilicity, which can lead to increased cellular uptake and, consequently, better antiproliferative effects. nih.gov

In the case of hydrazone derivatives, the nature of the substituent on the hydrazone nitrogen plays a critical role. Studies on various hydrazones of 3-formylchromone have revealed that certain substitutions lead to enhanced cytotoxicity. researchgate.net The development of phosphorohydrazone derivatives has also been explored, with some of these compounds showing significant cytotoxic activity. researchgate.net

Furthermore, the conversion of the 2-amino group to an anilino group and subsequent derivatization at the formyl position to form thiosemicarbazones has been investigated. These modifications can introduce additional binding sites that may enhance interaction with biological targets, thereby improving their anticancer profile. The systematic modification of the this compound scaffold continues to be a promising strategy for the discovery of novel and more effective anticancer agents.

Antimicrobial Properties

In addition to their anticancer potential, this compound and its derivatives have demonstrated significant antimicrobial properties, exhibiting activity against a range of bacteria and fungi. researchgate.net

Antibacterial Activity

Schiff bases derived from this compound have been found to possess notable antibacterial activity. tandfonline.com These compounds often show greater efficacy against Gram-positive bacteria compared to derivatives of 3-formylchromone. This enhanced activity is thought to be due to the potential for increased hydrogen bonding with microbial enzymes, facilitated by the amino group.

A variety of heterocyclic systems have been synthesized from this compound, and these new compounds have been screened for their antimicrobial effects. tandfonline.com For example, condensation reactions with various reagents have yielded 1,2,4-triazoles and 1,2,4-triazines, which have been evaluated for their ability to inhibit bacterial growth. tandfonline.com Some of these newly synthesized heterocyclic compounds have shown promising results in antimicrobial screening assays. tandfonline.com

Antifungal Activity

The antifungal potential of chromone derivatives has also been an area of active research. While direct studies on the antifungal activity of this compound are limited in the provided context, related chromone compounds have shown efficacy against various fungal species. researchgate.net For instance, a study investigating 27 different chromones, including this compound, against nine Candida species found that while this compound itself did not show significant activity (MIC > 100 µg/mL), other derivatives, particularly chromone-3-carbonitriles, exhibited potent antifungal effects. nih.govresearchgate.net This suggests that modification of the 3-formyl group is a promising strategy for developing antifungal agents from the chromone scaffold.

Antiviral Activity

Derivatives of the chromone scaffold have demonstrated notable antiviral properties. nih.govresearchgate.net Research into 2-(3-amino-4-piperazinylphenyl)-chromones revealed specific antiviral activity against the severe acute respiratory syndrome-coronavirus (SARS-CoV). nih.gov The introduction of a 2-pyridinylpiperazinylphenyl substituent to the chromone structure was particularly effective, suggesting the pharmacophoric importance of this functional group. nih.gov This finding underscores the potential for developing selective antiviral agents by modifying the chromone core. nih.gov

Further studies have indicated that chromone derivatives possess a broad spectrum of biological activities, including antiviral effects. naturalspublishing.comtandfonline.comtandfonline.com The versatility of the 3-formylchromone structure allows for the synthesis of various heterocyclic compounds, some of which have been investigated for their antiviral potential. acs.org For instance, certain 3-formylchromone derivatives have been identified as potential inhibitors of HIV. naturalspublishing.com

| Chromone Derivative | Virus Targeted | Key Findings | Reference |

|---|---|---|---|

| 2-(3-amino-4-piperazinylphenyl)-chromones | SARS-CoV | Showed specific antiviral activity. The 2-pyridinylpiperazine functionality was identified as a key pharmacophore. | nih.gov |

| 3-Formylchromone derivatives | HIV | Some derivatives exhibited inhibitory activity against HIV. | naturalspublishing.com |

Anti-inflammatory Effects and Cyclooxygenase (COX) Enzyme Modulation

The anti-inflammatory properties of chromone derivatives have been a significant area of research, with a particular focus on their interaction with cyclooxygenase (COX) enzymes. nih.govacs.org COX-1 and COX-2 are key enzymes in the inflammatory pathway, and their inhibition can modulate the production of prostaglandins. acs.org

Studies on 3-formylchromone and its derivatives have demonstrated promising anti-inflammatory activities in both in vitro and in vivo models. nih.gov Several synthesized compounds showed significant effects, comparable to standard drugs like aspirin (B1665792) and indomethacin. nih.gov The ability of these compounds to modulate inflammatory pathways positions them as candidates for the development of new anti-inflammatory drugs.

In silico studies have further explored the interaction of 6-substituted 3-formyl chromone derivatives with COX proteins, confirming their potential as anti-inflammatory agents. nih.gov Molecular docking studies have helped in predicting the binding affinity of these derivatives to the active sites of COX-1 and COX-2, aiding in the design of more potent and selective inhibitors. researchgate.net

| Compound/Derivative | Assay/Target | Key Findings | Reference |

|---|---|---|---|

| 3-Formylchromone and various derivatives | In vitro and in vivo anti-inflammatory assays | Several derivatives showed promising anti-inflammatory activities, comparable to standard drugs. | nih.gov |

| 6-Substituted 3-formyl chromone derivatives | COX protein (in silico) | Demonstrated potential anti-inflammatory effects through interaction with COX proteins. | nih.gov |

| Chromone-indole and chromone-pyrazole hybrids | COX-1 and COX-2 inhibition | Identified potent and selective COX-2 inhibitors. | acs.org |

Anti-diabetic Research and Insulin (B600854) Inhibition

Recent research has highlighted the potential of this compound derivatives as anti-diabetic agents. nih.govresearchgate.net In silico studies have been instrumental in exploring the therapeutic capabilities of these compounds, particularly their role in inhibiting key enzymes involved in glucose metabolism. researchgate.net

Insulin Degrading Enzyme (IDE) is a crucial zinc-metalloprotease responsible for the breakdown of insulin and other key substrates. researchgate.net Dysregulation of IDE has been linked to the development of Type 2 Diabetes (T2D). researchgate.net Therefore, inhibiting IDE is considered a promising therapeutic strategy for managing T2D by increasing insulin availability. nih.gov

Molecular docking studies have shown that 6-substituted 3-formyl chromone derivatives exhibit a strong binding affinity for IDE. nih.govresearchgate.net Notably, 6-isopropyl-3-formyl chromone demonstrated a higher binding affinity for IDE than the standard anti-diabetic drug dapagliflozin (B1669812), as well as other natural compounds like vitexin (B1683572) and myricetin. nih.govresearchgate.net These findings suggest that chromone derivatives could serve as potent IDE inhibitors. nih.govresearchgate.net

Prediction analysis of biological activity spectra (PASS) has further indicated that 3-formyl chromone derivatives are potent insulin inhibitors. nih.govresearchgate.net

| Derivative | Target | Binding Energy (kcal/mol) | Key Finding | Reference |

|---|---|---|---|---|

| 6-isopropyl-3-formyl chromone | Insulin Degrading Enzyme (IDE) | -8.5 | Higher binding affinity than the standard drug dapagliflozin (-7.9 kcal/mol). | nih.govresearchgate.net |

| Vitexin (for comparison) | Insulin Degrading Enzyme (IDE) | -8.3 | Serves as a reference for binding affinity. | nih.govresearchgate.net |

| Myricetin (for comparison) | Insulin Degrading Enzyme (IDE) | -8.4 | Serves as a reference for binding affinity. | nih.govresearchgate.net |

Enzyme Inhibition Studies

The chromone scaffold is a prominent feature in many compounds known to inhibit various enzymes, making it a valuable platform in drug discovery. naturalspublishing.comacs.orgmdpi.com

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that catalyze the oxidative deamination of neurotransmitters. josai.ac.jp MAO-B preferentially metabolizes dopamine, and its inhibition is a key strategy in the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov

Several studies have focused on synthesizing and evaluating chromone derivatives as MAO-B inhibitors. josai.ac.jp Structure-activity relationship (SAR) studies on halogenated acylhydrazone derivatives revealed that the substitution of fluorine on a specific ring of the molecule led to high MAO-B inhibitory activity. nih.gov Kinetic studies identified some of these compounds as competitive and reversible inhibitors of MAO-B. nih.gov

Histone deacetylases (HDACs) are epigenetic regulators that are promising therapeutic targets for various diseases. nih.gov Selective inhibition of specific HDAC isozymes is a key goal in developing new therapies. nih.govnih.gov

Research has shown that certain inhibitors can selectively target HDAC8. nih.gov These selective inhibitors typically adopt an L-shaped conformation that allows them to bind to a specific pocket in the HDAC8 active site. nih.gov While direct studies on this compound's inhibition of HDAC8 are limited, the broader class of chromone derivatives has been investigated for HDAC inhibition, suggesting a potential avenue for future research. mdpi.com

| Enzyme Target | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | Halogenated acylhydrazones | Fluorine substitution enhanced inhibitory activity; competitive and reversible inhibition observed. | nih.gov |

| Histone Deacetylase 8 (HDAC8) | General HDAC inhibitors | Selective inhibitors bind to a specific pocket in the HDAC8 active site. Chromone derivatives are a known class of HDAC inhibitors. | mdpi.comnih.gov |

Urease Inhibition

Derivatives of the 3-formylchromone scaffold have been investigated for their ability to inhibit urease, an enzyme crucial for the survival of certain pathogens like Helicobacter pylori. josai.ac.jpnih.govResearch has demonstrated that specific substitutions on the chromone ring can lead to potent inhibitory activity against jack bean urease. nih.govresearchgate.netFor instance, halogenated derivatives such as 6,8-dichloro-3-formylchromone and 6,8-dibromo-3-formylchromone (B7812786) exhibit significant urease inhibition. nih.govresearchgate.netWhile much of the research has centered on the broader class of 3-formylchromones, the strategic position of the amino group in this compound offers a key site for modification to develop new and potent urease inhibitors.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. acs.orgSeveral derivatives of this compound have shown promise as AChE inhibitors. dntb.gov.uaA notable study reported a series of new 3-formylchromone derivatives, among which a compound featuring an amino group at the C-2 position of the chromone ring demonstrated potent AChE inhibition with a half-maximal inhibitory concentration (IC₅₀) of 0.27 µM. researchgate.netnih.govThis activity level is comparable to the reference drug tacrine (B349632) (IC₅₀ = 0.19 µM). nih.govThe development of chromone-based derivatives, such as chromone-2-carboxamidoalkylbenzylamines, has also yielded compounds with high selectivity and inhibitory efficiency in the sub-micromolar range. acs.org

Table 1: Acetylcholinesterase (AChE) Inhibition by this compound Derivatives| Compound | IC₅₀ (µM) | Reference Drug (Tacrine) IC₅₀ (µM) | Source |

|---|---|---|---|

| This compound Derivative | 0.27 | 0.19 | researchgate.netnih.gov |

| Chromone-2-carboxamidoalkylbenzylamine (Compound 3) | 0.07 | - | acs.org |

Effects on Mitochondrial Complex III

Mitochondrial complex III, also known as ubiquinol-cytochrome c oxidoreductase, is a critical component of the electron transport chain. dergipark.org.trInhibition of this complex can have significant physiological effects. Stigmatellin A, a naturally occurring chromone, is a powerful inhibitor of the ubiquinol (B23937) oxidation (Qo) site of complex III. uchile.clResearch on synthetic derivatives has shown that modifications to the chromone structure can modulate this activity. For example, a study on 3-substituted chromone derivatives revealed that certain compounds could restore the activity of mitochondrial complex III in pathological conditions. dergipark.org.trA hydrazone derivative of 2-amino-3-chromone was found to induce the translocation of cytochrome c from the mitochondria to the cytosol, an event linked to mitochondrial function and apoptosis. researchgate.netFurthermore, specific chromone derivatives have been shown to improve mitochondrial function and reduce neuroinflammation in experimental models of Alzheimer's disease. nih.gov

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective treatments is ongoing, and chromone derivatives have emerged as a promising class of compounds. researchgate.netsciforum.netSynthetic hydrazone and pyrazole (B372694) derivatives of 6-substituted-3-formylchromones have been evaluated for their in vitro activity against Leishmania donovani. researchgate.netSeveral of these compounds demonstrated potent antileishmanial effects, with IC₅₀ values in the low micromolar range. researchgate.netSpecifically, hydrazone derivatives with substitutions on the chromone ring showed significant activity. researchgate.netsciforum.netbenthamdirect.com

Table 2: Antileishmanial Activity of 3-Formylchromone Derivatives against L. donovani| Compound | IC₅₀ (µM) | Source |

|---|---|---|

| Hydrazone Derivative 4b | 1.6 - 4.7 | researchgate.net |

| Hydrazone Derivative 4c | 1.6 - 4.7 | researchgate.net |

| Hydrazone Derivative 4e | 1.6 - 4.7 | researchgate.net |

| Hydrazone Derivative 5a | 6.3 | sciforum.netbenthamdirect.com |

| Hydrazone Derivative 5b | 15 | sciforum.netbenthamdirect.com |

The results indicate that the 3-formylchromone scaffold is a valuable template for developing new antileishmanial agents. researchgate.netsciforum.net

Antioxidant Properties

The antioxidant capacity of chromone derivatives is a widely studied area, as these compounds can scavenge free radicals. researchgate.netnih.govHowever, the parent this compound compound itself does not exhibit significant radical scavenging ability in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, showing an EC₅₀ value greater than 400 mM. uc.ptresearchgate.netThis suggests that the basic chromone core is not solely responsible for antioxidant activity. uc.ptresearchgate.net The antioxidant properties are highly dependent on the nature and position of substituents on the chromone ring. nih.govbio-conferences.orgStudies on semicarbazone-based Schiff bases derived from 2-anilino-3-formylchromone have shown that these derivatives possess radical scavenging capabilities. bio-conferences.orgThe introduction of specific functional groups is crucial for imparting antioxidant activity to the chromone scaffold. nih.gov

Table 3: DPPH Radical Scavenging Activity of this compound| Compound | EC₅₀ (mM) | Source |

|---|---|---|

| This compound | >400 | uc.ptresearchgate.net |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for optimizing the pharmacological profile of lead compounds. For this compound derivatives, SAR studies have provided valuable insights into how different structural modifications influence their biological activities. mdpi.comacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR studies have been instrumental in understanding the structural requirements for their pharmacological potential and in guiding the design of new, more potent analogs. These studies typically involve the calculation of various molecular descriptors and the development of predictive statistical models.

Several QSAR studies have been conducted on derivatives of the 3-formylchromone scaffold, providing valuable insights that can be extrapolated to understand the structure-activity relationships of this compound derivatives. These investigations have explored a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

One notable study focused on the quantitative structure-cytotoxicity relationship of a series of eleven 3-formylchromone derivatives. nih.gov Using a semiempirical molecular-orbital method, researchers evaluated the correlation between the 50% cytotoxic concentration (CC50) and fifteen chemical parameters. nih.gov The study revealed that in HSG cells, a strong correlation existed between cytotoxicity and the stability of hydration (ΔH), electron affinity, and the energy of the lowest unoccupied molecular orbital (E-LUMO). nih.gov After omitting an outlier, even higher correlations were observed with electron affinity, E-LUMO, absolute electron negativity (χ), and the reactivity index (ω). nih.gov In HL-60 cells, moderate correlations were found between CC50 and ΔH, electron affinity, E-LUMO, χ, and ω. nih.gov

Another significant investigation involved a three-dimensional QSAR (3D-QSAR) study on formylchromone (B10848765) derivatives as selective protein tyrosine phosphatase 1B (PTP-1B) inhibitors, which are potential targets for anti-diabetic agents. researchgate.net This study utilized a self-organizing molecular field analysis (SOMFA) to develop 3D-QSAR models based on steric and electrostatic fields. The generated models provided insights into the key structural features necessary for potent PTP-1B inhibitory activity. researchgate.net The statistical quality of the QSAR models was assessed using parameters such as the cross-validated correlation coefficient (q²), the conventional correlation coefficient (r²), and the predictive correlation coefficient (r²pred). For a statistically robust and predictive model, the suggested values for these parameters are q² > 0.5, r² > 0.6, and r²pred > 0.5. researchgate.net

Furthermore, 2D-QSAR analysis has been applied to a series of 3-iodochromone derivatives to explore their fungicidal activity against Sclerotium rolfsii. frontiersin.org Three different models were generated: Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). The MLR model was identified as the most robust, with a correlation coefficient (r²) of 0.943, a cross-validated correlation coefficient (q²) of 0.911, and a predictive r² (r²pred) of 0.837. frontiersin.org This study identified several key descriptors that influence the fungicidal activity, including DeltaEpsilonC, T_2_Cl_6, T_2_F_6, T_T_F_3, and ZCompDipole. frontiersin.org

In the context of antiviral research, 3D-QSAR studies have been performed on chromone derivatives as inhibitors of HIV-1 protease. researchgate.net Using molecular field analysis (MFA) with different alignment methods, several predictive models were developed. A receptor-based MFA model demonstrated excellent statistical results, with a cross-validated r² (r²cv) of 0.789, a conventional r² of 0.886, and a predictive r² (r²pred) of 0.995. researchgate.net Such studies highlight the importance of the molecule's size, shape, hydrophobicity, hydrogen bonding capability, and charge distribution in determining biological activity. researchgate.net

The table below summarizes the statistical data from various QSAR studies on chromone derivatives, which can inform the design of novel this compound-based compounds.

| QSAR Model | Biological Activity | r² | q² (or r²cv) | r²pred | Key Descriptors/Features | Reference |

| 2D-QSAR (MLR) | Fungicidal (vs. S. rolfsii) | 0.943 | 0.911 | 0.837 | DeltaEpsilonC, T_2_Cl_6, T_2_F_6, T_T_F_3, ZCompDipole | frontiersin.org |

| 3D-QSAR (Receptor-based MFA) | HIV-1 Protease Inhibition | 0.886 | 0.789 | 0.995 | Steric and electrostatic fields | researchgate.net |

| 3D-QSAR (SOMFA) | PTP-1B Inhibition | > 0.6 | > 0.5 | > 0.5 | Steric and electrostatic maps | researchgate.net |

| 2D-QSAR | Cytotoxicity (HSG cells) | - | - | - | ΔH, Electron Affinity, E-LUMO, χ, ω | nih.gov |

| 2D-QSAR | Cytotoxicity (HL-60 cells) | - | - | - | ΔH, Electron Affinity, E-LUMO, χ, ω | nih.gov |

These QSAR models provide a quantitative framework for understanding how structural modifications to the this compound core can impact its pharmacological properties. The identified descriptors and the statistical validation of the models offer a solid foundation for the rational design and synthesis of new derivatives with enhanced and specific biological activities.

Applications in Drug Discovery and Development

Design and Synthesis of Novel Pharmacological Agents

The inherent reactivity of 2-Amino-3-formylchromone makes it a valuable precursor in the synthesis of a wide range of biologically active molecules. chemimpex.com The presence of both an amino group and a formyl group allows for a variety of chemical transformations, including condensation reactions, to create more complex molecular architectures. amerigoscientific.com

Researchers have successfully utilized this scaffold to synthesize novel compounds with potential therapeutic applications. For instance, derivatives of this compound have been investigated for their anti-cancer and anti-inflammatory properties. chemimpex.com The ability to readily derivatize the core structure facilitates the generation of libraries of compounds for screening, accelerating the discovery of new drug candidates. The synthesis of these derivatives often involves reactions such as the Vilsmeier-Haack reaction to form the initial chromone (B188151) structure. mdpi.com

One notable application is the synthesis of Schiff base ligands through the condensation of this compound with various amines. amerigoscientific.com These Schiff bases can then be used to form metal complexes, which have shown promise in various therapeutic areas. Additionally, the reaction of this compound with hydrazines can yield hydrazone derivatives, which serve as intermediates for the synthesis of other heterocyclic compounds with potential antimicrobial activity.

The synthesis of novel triazole-isoxazole hybrids has also been achieved using 3-formylchromone as a starting material, highlighting the versatility of this chemical framework in creating complex heterocyclic systems with potential antibacterial properties. mdpi.com These synthetic strategies underscore the importance of this compound as a foundational element in the construction of new pharmacological agents.

Development of Fluorescent Probes for Biological Imaging

Beyond its direct therapeutic applications, this compound and its derivatives have found a crucial role in the development of fluorescent probes for biological imaging. chemimpex.com The chromone ring system itself can exhibit fluorescent properties, and modifications to the scaffold can tune these properties for specific applications. chemimpex.com These probes are instrumental in visualizing and understanding complex biological processes at the cellular and molecular level with high sensitivity and resolution. chemimpex.comnih.gov

The development of "turn-on" fluorescent probes is a particularly significant area of research. For example, a chromone-derived Schiff base has been designed as a fluorescent probe that selectively responds to the presence of specific metal ions like Al3+, operating through mechanisms such as photoinduced electron transfer (PET) and C=N isomerization. ca-c.org Similarly, other chromone-based chemosensors have been developed for the selective detection of ions like copper (II). ca-c.org The ability to design probes that only fluoresce in the presence of a target analyte allows for clear and specific imaging with minimal background signal. nih.gov

The high sensitivity and specificity of these fluorescent probes make them invaluable tools for a wide range of applications, from monitoring ion concentrations within cells to tracking the progression of diseases. nih.gov The versatility of the this compound scaffold allows for the creation of a diverse palette of fluorescent probes tailored to different biological targets and imaging modalities. chemimpex.com

Role as a Privileged Scaffold in Drug Design